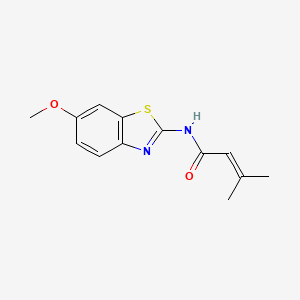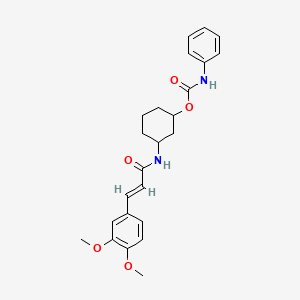
(E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)cyclohexyl phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)cyclohexyl phenylcarbamate, also known as DMAPT, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DMAPT is a synthetic compound that was first discovered in 2005 and has since been the subject of numerous scientific studies.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Structural Analysis
(E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)cyclohexyl phenylcarbamate and related compounds have been the subject of research focusing on their synthesis and structural characterization. For instance, studies have detailed the synthesis and separation of E and Z isomers of similar compounds, with X-ray crystallography used to confirm their structures (Chenna et al., 2008). Another study reported the synthesis of E isomer and crystal structures of E and Z isomers of a related compound, showcasing the importance of structural analysis in understanding these chemicals (Shinkre et al., 2008).
2. Pharmacological Evaluation
Research has also been conducted on the pharmacological evaluation of compounds structurally similar to (E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)cyclohexyl phenylcarbamate. A study on verapamil analogues, which share structural similarities, revealed insights into the pharmacological activities of these compounds (Dei et al., 1993).
3. Antioxidant and Anti-Inflammatory Activities
The antioxidant and anti-inflammatory activities of related compounds have been explored in scientific research. One study focused on synthesizing and evaluating the antioxidant and anti-inflammatory activities of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, providing insights into potential therapeutic applications of these compounds (Madhavi & Sreeramya, 2017).
4. Potential Therapeutic Applications
Another line of research has investigated the therapeutic applications of related compounds. For example, a study examined the effect of a novel chemical similar in structure on atopic dermatitis, highlighting its potential in the treatment of this condition (Kim et al., 2012).
5. Chiral Recognition and Separation Techniques
The chiral recognition abilities of cellulose triphenylcarbamate derivatives, which are related to the compound , have been studied for their potential in chromatographic separation techniques (Okamoto et al., 1986).
6. Crystal Structure and Packing Analysis
Research into the crystal structure and packing analysis of compounds with structural similarities has been conducted. One such study focused on the planarity of the cyclobutane ring in a compound related to (E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)cyclohexyl phenylcarbamate, contributing to a deeper understanding of the molecular structure (Shabir et al., 2020).
Eigenschaften
IUPAC Name |
[3-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]cyclohexyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-29-21-13-11-17(15-22(21)30-2)12-14-23(27)25-19-9-6-10-20(16-19)31-24(28)26-18-7-4-3-5-8-18/h3-5,7-8,11-15,19-20H,6,9-10,16H2,1-2H3,(H,25,27)(H,26,28)/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTLIIINQCIVTQ-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)cyclohexyl phenylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![2-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2450152.png)
![4-chloro-N-[(E)-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylidene]aniline](/img/structure/B2450153.png)
![4-[4-(tert-butyl)phenyl]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2450154.png)
![(Z)-3-[3-(2-Chlorophenyl)-1-methylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2450155.png)
![1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B2450156.png)
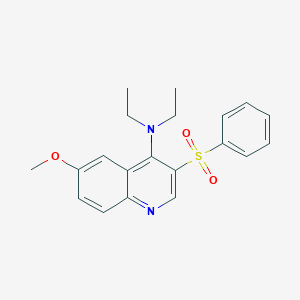
![N-(4-methoxyphenyl)-2-((4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2450160.png)
![Phenyl 2-[4-(6-methoxynaphthalen-2-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]ethanesulfonate](/img/structure/B2450162.png)
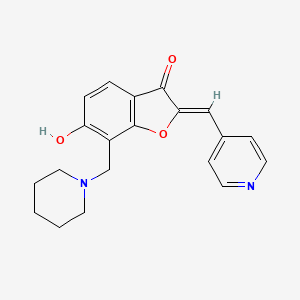
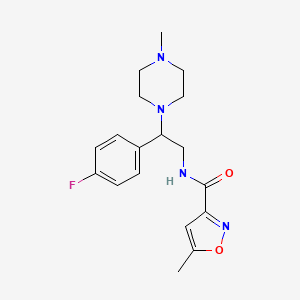
![4-Bromo-2-{[(2-chlorophenyl)imino]methyl}-6-methoxybenzenol](/img/structure/B2450169.png)
